2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water . This method provides high yield and excellent chemoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as t-BuOOH.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various nucleophiles can be used to substitute the chloro group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,3-cyclopentenopyridine analogues leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is not well-documented in the available literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific chemical structure, which includes a chloro group and a carbonitrile group attached to a cyclopenta[b]pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7(5-11)4-6-2-1-3-8(6)12-9/h4H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPJKOKOAYOHFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327523 | |
Record name | 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663803 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
113511-27-6 | |
Record name | 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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